molecular formula C22H21NO4 B2869818 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2138195-12-5

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No. B2869818
CAS RN: 2138195-12-5
M. Wt: 363.413
InChI Key: JKXFSIRXKZELBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid, commonly known as Fmoc-Lys(Boc)-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Lys(Boc)-OH is a popular reagent in peptide synthesis due to its stability and compatibility with various coupling agents.

Mechanism of Action

Fmoc-Lys(Boc)-OH is not a drug and does not have a specific mechanism of action. However, it plays a crucial role in the synthesis of biologically active peptides and proteins, which can have various mechanisms of action.
Biochemical and Physiological Effects
Fmoc-Lys(Boc)-OH does not have any known biochemical or physiological effects. However, peptides synthesized using Fmoc-Lys(Boc)-OH can have various effects on the body, depending on their sequence and structure. For example, neuropeptides can act as neurotransmitters or neuromodulators, while antimicrobial peptides can kill bacteria and other microorganisms.

Advantages and Limitations for Lab Experiments

Fmoc-Lys(Boc)-OH has several advantages for lab experiments. It is stable and compatible with various coupling agents, making it suitable for solid-phase peptide synthesis. It is also commercially available, making it easily accessible for researchers. However, Fmoc-Lys(Boc)-OH has some limitations, including its relatively high cost and the need for specialized equipment and expertise for peptide synthesis.

Future Directions

There are several future directions for the use of Fmoc-Lys(Boc)-OH in scientific research. One potential application is the synthesis of peptide-based therapeutics for various diseases, including cancer and infectious diseases. Another direction is the development of new coupling agents and methods for peptide synthesis, which could improve the efficiency and yield of the process. Additionally, the use of Fmoc-Lys(Boc)-OH in the synthesis of peptide nucleic acids could lead to the development of new diagnostic and therapeutic tools for genetic diseases.

Synthesis Methods

The synthesis of Fmoc-Lys(Boc)-OH involves several steps. Firstly, Lysine is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. Next, the Fmoc group is attached to the amino group of lysine, forming Fmoc-Lys(Boc)-OH. This process is commonly performed using a solid-phase peptide synthesis method.

Scientific Research Applications

Fmoc-Lys(Boc)-OH is widely used in scientific research for the synthesis of peptides and proteins. It is commonly used as a building block in the production of biologically active peptides, including neuropeptides and antimicrobial peptides. Fmoc-Lys(Boc)-OH is also used in the synthesis of peptide nucleic acids, which have potential applications in gene therapy and molecular diagnostics.

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)20-17-9-10-23(11-18(17)20)22(26)27-12-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8,17-20H,9-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXFSIRXKZELBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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